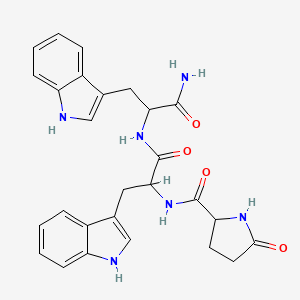

5-Oxoprolyltryptophyltryptophanamide

Beschreibung

5-Oxoprolyltryptophyltryptophanamide is a synthetic tripeptide derivative composed of three residues:

- 5-Oxoprolyl (pyroglutamyl): A cyclic lactam derivative of glutamic acid, known for enhancing metabolic stability by resisting enzymatic degradation .

- Tryptophanamide: The C-terminal amide form of tryptophan, which may improve solubility and bioavailability compared to carboxylic acid termini.

Its design leverages the conformational rigidity of pyroglutamate and the bulky indole groups of tryptophan residues, which could influence pharmacokinetic properties such as absorption and half-life.

Eigenschaften

CAS-Nummer |

59005-80-0 |

|---|---|

Molekularformel |

C27H28N6O4 |

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

N-[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H28N6O4/c28-25(35)22(11-15-13-29-19-7-3-1-5-17(15)19)32-27(37)23(33-26(36)21-9-10-24(34)31-21)12-16-14-30-20-8-4-2-6-18(16)20/h1-8,13-14,21-23,29-30H,9-12H2,(H2,28,35)(H,31,34)(H,32,37)(H,33,36) |

InChI-Schlüssel |

YXGIERHDPDSNCP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxoprolyltryptophyltryptophanamide typically involves the coupling of tryptophan derivatives with oxoproline. The process often employs peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxoprolyltryptophyltryptophanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced amide forms .

Wissenschaftliche Forschungsanwendungen

5-Oxoprolyltryptophyltryptophanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Wirkmechanismus

The mechanism of action of 5-Oxoprolyltryptophyltryptophanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-Oxoprolyltryptophyltryptophanamide with a structurally analogous compound described in :

Key Structural and Functional Differences

Amino Acid Substitutions: The analog in replaces the tryptophyl residue with histidyl, introducing an imidazole side chain. This substitution could alter receptor specificity (e.g., favoring metal-binding or pH-sensitive interactions) .

Pharmacokinetic Implications :

- The tert-butoxymethyl group in the analog may enhance stability but increase hydrophobicity, risking aggregation. In contrast, the tripeptide’s smaller size likely improves tissue penetration .

- The carbamoyl hydrazinyl group in the analog introduces polar interactions, possibly enhancing solubility but limiting blood-brain barrier permeability compared to the indole-rich tripeptide.

Biological Activity :

- The tripeptide’s dual indole groups may favor interactions with serotonin receptors or amyloid proteins, whereas the analog’s histidine and hydroxybenzyl groups could target histamine receptors or tyrosine kinase pathways .

Research Findings and Limitations

- provides structural data but lacks experimental results (e.g., binding assays, stability tests). Thus, comparisons rely on computational predictions of physicochemical properties.

- The tripeptide’s simpler structure suggests advantages in drug development (e.g., lower manufacturing costs), while the analog’s complexity may hinder scalability despite theoretical versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.